
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a bromine atom attached to a dioxaindan ring system, which is further connected to a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride typically involves the bromination of 1,3-dioxaindan followed by the introduction of the methanesulfonyl chloride group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The subsequent sulfonylation step involves the reaction of the brominated intermediate with methanesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions yield substituted dioxaindan derivatives, while coupling reactions produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
Chemistry
In chemistry, (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents. Its structural features may contribute to binding affinity and specificity for certain enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride involves its interaction with molecular targets through its functional groups. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-1,3-dioxaindan-5-yl)methanol: This compound is structurally similar but lacks the methanesulfonyl chloride group, affecting its reactivity and applications.
(7-Bromo-1,3-dioxaindan-5-yl)methanamine: Another related compound with an amine group instead of the methanesulfonyl chloride group, leading to different chemical properties and uses.
Uniqueness
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is unique due to the presence of both the bromine atom and the methanesulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H6BrClO4S |
|---|---|
Molecular Weight |
313.55 g/mol |
IUPAC Name |
(7-bromo-1,3-benzodioxol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-1-5(3-15(10,11)12)2-7-8(6)14-4-13-7/h1-2H,3-4H2 |
InChI Key |
VCEFDAVVXKXXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)

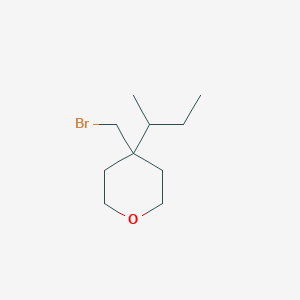
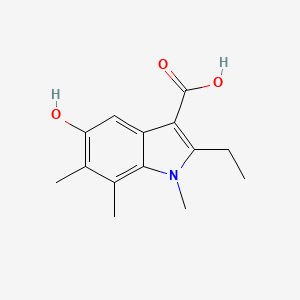
![2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13207643.png)

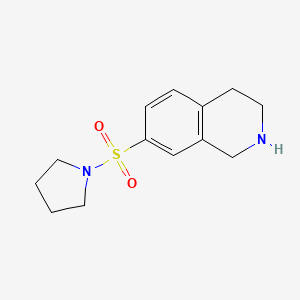

![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
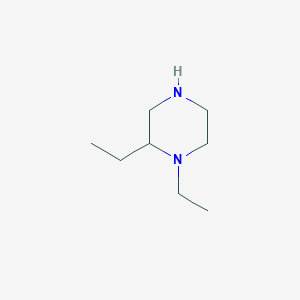
![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
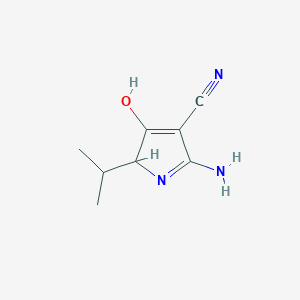
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)

